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Compound of Interest

Compound Name:
4-(morpholine-4-carbonyl)-1H-

pyrazol-5-amine

CAS No.: 1239694-08-6

Cat. No.: B2415556

Get Quote

Introduction & Mechanistic Grounding
The 1H-pyrazole-5-amine scaffold is a highly versatile bis-nucleophilic building block in modern

medicinal chemistry, primarily utilized to construct 5:6 aza-fused bicyclic systems such as

pyrazolo[1,5-a]pyrimidines (PP) and pyrazolo[3,4-b]pyridines[1]. These aza-fused frameworks

are privileged structures in the design of ATP-competitive kinase inhibitors. By mimicking the

purine ring of endogenous ATP, pyrazole-5-amine derivatives form critical, water-mediated

hydrogen bonds with the highly conserved hinge region of various kinases[2].

This guide provides an objective, data-driven Structure-Activity Relationship (SAR) comparison

of pyrazole-5-amine derivatives, specifically contrasting their optimization trajectories as

Tropomyosin Receptor Kinase (TRK) inhibitors for oncology and Activin Receptor-Like Kinase 2

(ALK2) inhibitors for rare bone diseases[3][4].
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TRK and ALK2 signaling pathway modulation by pyrazolo[1,5-a]pyrimidine inhibitors.

Comparative SAR Analysis
Case Study A: TRK Inhibitors (Overcoming Resistance
in NTRK Fusions)
TRK kinases (TrkA, TrkB, TrkC) are validated targets for solid tumors driven by NTRK gene

fusions[3]. While first-generation inhibitors (e.g., Larotrectinib) are clinically successful,

acquired solvent-front mutations (e.g., TRKA G595R) cause severe steric clashes that abrogate

drug binding. Pyrazolo[1,5-a]pyrimidine derivatives synthesized from 1H-pyrazole-5-amine

have been engineered to overcome this resistance[2].

Key SAR Insights:

C5 Substitution: Incorporating a 2,5-difluorophenyl-substituted pyrrolidine at the 5-position of

the PP core anchors the molecule deeply in the hydrophobic pocket, maintaining potency

across wild-type TRK[2].
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Macrocyclization (The Repotrectinib Approach): To defeat solvent-front mutations,

researchers designed macrocyclic analogs. By tethering substituents into an amide-

substituted macrocycle, the conformational flexibility of the inhibitor is restricted. This

compact, rigidified structure evades steric clashes with mutated residues, restoring sub-

nanomolar potency[2].

Table 1: SAR Profile of Macrocyclic PP TRK Inhibitors

Compound
Structural
Modification

TRKA KM12
IC₅₀ (nM)

JAK2 SET2
IC₅₀ (nM)

BTK IC₅₀ (nM)

Repotrectinib
Baseline

Macrocycle
< 1.0 N/A N/A

Compound 23
PP Core + Amide

Macrocycle
0.1 1479.0 179.0

Compound 24

PP Core +

Optimized

Macrocycle

0.2 3.9 14.25

Data derived from Cui et al. (2020) demonstrating the multi-kinase off-target effects during

macrocycle optimization[2].

Case Study B: ALK2 Inhibitors (Achieving Isoform
Selectivity)
ALK2 is a bone morphogenetic protein (BMP) type 1 receptor implicated in Fibrodysplasia

Ossificans Progressiva (FOP)[4]. The primary challenge in ALK2 inhibitor design is achieving

selectivity over the highly homologous ALK3 (63% sequence homology) to minimize

gastrointestinal toxicity[4].

Key SAR Insights:

C3 Substitution (Selectivity): The early tool compound LDN-193189 utilized a quinolinyl

moiety at the C3 position, which failed to discriminate between ALK2 and ALK3. Replacing
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this with a 4-(sulfamoyl)naphthyl ring exploited subtle volumetric differences in the solvent-

exposed regions of the kinases, drastically improving ALK2 selectivity[4].

C6 Substitution (ADME Optimization): While the 4-(sulfamoyl)naphthyl addition (Compound

7) achieved selectivity, it suffered from poor PAMPA permeability (5.5×10⁻⁶ cm/s) and low

aqueous solubility (1.8 μg/ml). Introducing a five-membered pyrrolidinyl ring at the 6-position

(Compound 18) improved solubility 10-fold. Further tuning with benzylic amines yielded

Compound 23, which balanced high potency, excellent ALK3 selectivity, and viable in vivo

pharmacokinetics[4].

Table 2: SAR & ADME Profiling of ALK2 PP Inhibitors

Compound
C3
Substituent

C6
Substituent

ALK2
Potency

ALK3
Selectivity

PAMPA
Permeabilit
y

LDN-193189 Quinolinyl Piperazine High Poor Good

Compound 7

4-

(sulfamoyl)na

phthyl

Piperazine High Excellent Poor

Compound

18

4-

(sulfamoyl)na

phthyl

Pyrrolidinyl Moderate Excellent Good

Compound

23

4-

(sulfamoyl)na

phthyl

Optimized

Amine
High Excellent Good

Data derived from ALK2 inhibitor discovery studies[4].

Experimental Workflows & Protocols
To ensure reproducibility and scientific rigor, the following self-validating protocols describe the

synthesis and biological evaluation of these pyrazole-5-amine derivatives.
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Integrated workflow from pyrazole-5-amine synthesis to ADME profiling.

Protocol 1: Microwave-Assisted Synthesis of the
Pyrazolo[1,5-a]pyrimidine Core
Causality & Rationale: Traditional refluxing methods for cyclocondensation often result in poor

yields, side-product formation, and prolonged reaction times. Microwave irradiation accelerates

the electrophilic reaction of 1H-pyrazole-5-amine with 1,3-bis-electrophiles (e.g.,

malonaldehyde or β-enaminones), ensuring thermodynamic control and higher purity[1][2][4].

Preparation: In a 10 mL microwave-safe sealed vial, dissolve 1.0 mmol of the substituted 1H-

pyrazole-5-amine and 1.0 mmol of the selected 1,3-bis-electrophile in 3 mL of glacial acetic

acid[4][5].

Reaction: Subject the sealed vial to microwave irradiation at 120°C for 15–20 minutes with

continuous magnetic stirring.

Self-Validation (In-Process): Monitor reaction completion via Thin-Layer Chromatography

(TLC) using a DCM:MeOH (9:1) mobile phase. The complete disappearance of the primary

amine starting material (confirmed via a positive, purple ninhydrin stain) validates successful

cyclization.

Isolation: Cool the mixture to room temperature, pour over 15 g of crushed ice, and carefully

neutralize to pH 7.5 using saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl

Acetate (3 x 10 mL).

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo,

and purify via automated flash chromatography. Validate final mass and purity (>95%) using

LC-MS before biological testing.
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Protocol 2: ADP-Glo™ Kinase Assay for IC₅₀
Determination
Causality & Rationale: The ADP-Glo assay is a luminescent technique that measures ADP

formed during a kinase reaction. Because it is highly sensitive and independent of high ATP

concentrations, it is the ideal system for profiling ATP-competitive pyrazolo[1,5-a]pyrimidine

inhibitors without substrate-induced artifacts.

Assay Setup: In a 384-well low-volume white microplate, dispense 1 μL of the synthesized

pyrazole-5-amine derivative (prepared as 10-point serial dilutions in DMSO, ensuring a 1%

final DMSO concentration in the well).

Enzyme Addition: Add 2 μL of purified recombinant kinase (e.g., TRKA or ALK2) diluted in

optimized kinase assay buffer. Incubate for 15 minutes at room temperature to allow

equilibrium binding of the inhibitor.

Reaction Initiation: Add 2 μL of the ATP/Substrate mix to initiate the reaction. Incubate for 60

minutes at room temperature.

Detection: Add 5 μL of ADP-Glo™ Reagent to terminate the kinase reaction and actively

deplete all unconsumed ATP. Incubate for 40 minutes. Subsequently, add 10 μL of Kinase

Detection Reagent to convert the generated ADP back to ATP and introduce the

luciferase/luciferin detection system. Incubate for 30 minutes in the dark.

Self-Validation & Analysis: Read luminescence on a microplate reader. Calculate the Z'-

factor using DMSO vehicle wells (negative control) and a known reference inhibitor (positive

control, e.g., Larotrectinib or LDN-193189). A Z'-factor > 0.6 validates the assay's

robustness. Determine the IC₅₀ using a 4-parameter logistic non-linear regression model.

Conclusion
The 1H-pyrazole-5-amine scaffold remains a cornerstone in the development of highly

selective, potent kinase inhibitors. As demonstrated by the divergent SAR trajectories of TRK

and ALK2 inhibitors, strategic substitutions on the resulting pyrazolo[1,5-a]pyrimidine core can

finely tune both target selectivity (e.g., evading resistance mutations via macrocyclization) and
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pharmacokinetic properties (e.g., balancing permeability and solubility via C6 modifications),

effectively transforming a basic building block into viable clinical candidates.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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